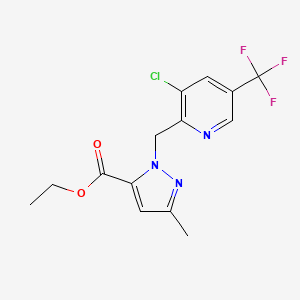

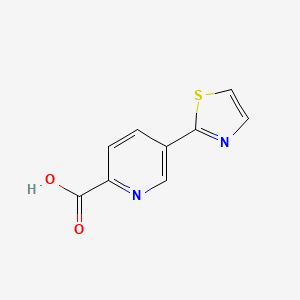

Acide 5-(thiazol-2-yl)pyridine-2-carboxylique

Vue d'ensemble

Description

5-(Thiazol-2-yl)pyridine-2-carboxylic acid is a compound with the molecular formula C9H6N2O2S and an average mass of 206.221 Da . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of thiazolo[4,5-b]pyridin-2(3H)-one derivatives has been reported in the literature . The structures of the newly synthesized compounds were established by spectral data and a single-crystal X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid is characterized by a thiazole ring attached to a pyridine ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole derivatives, including 5-(Thiazol-2-yl)pyridine-2-carboxylic acid, have been found to undergo various chemical reactions . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis

5-(Thiazol-2-yl)pyridine-2-carboxylic acid has a molecular weight of 206.221 Da . Other physical and chemical properties such as solubility, melting point, and boiling point are not mentioned in the retrieved papers.Applications De Recherche Scientifique

Médecine

Les dérivés de l’acide 5-(thiazol-2-yl)picolinique présentent une variété d’activités biologiques, notamment des propriétés antimicrobiennes, antifongiques, antivirales et antinéoplasiques . Ces dérivés peuvent être synthétisés et modifiés pour améliorer leur efficacité et réduire les effets secondaires dans les applications thérapeutiques.

Agriculture

Dans le secteur agricole, les dérivés du thiazole sont utilisés pour développer de nouveaux composés ayant une activité herbicide . Ils servent de structures principales potentielles pour la découverte de nouveaux herbicides synthétiques auxiniques, qui sont essentiels pour la lutte contre les mauvaises herbes et la gestion des cultures.

Applications industrielles

Les composés du thiazole, y compris l’acide 5-(thiazol-2-yl)picolinique, sont utilisés comme accélérateurs de réactions chimiques et dans la synthèse de colorants et de pigments . Leur polyvalence en fait des produits précieux dans divers procédés industriels.

Sciences de l’environnement

Les applications environnementales des dérivés du thiazole comprennent leur utilisation comme biocides et fongicides . Ces composés aident à gérer les populations microbiennes et fongiques dans divers milieux environnementaux.

Science des matériaux

Les composés à base de thiazole sont utilisés dans le domaine de la science des matériaux pour le développement de photosensibilisateurs, de cristaux liquides et de capteurs . Leurs propriétés uniques contribuent aux progrès dans les matériaux ayant des fonctionnalités spécifiques.

Biochimie

En biochimie, les dérivés du thiazole jouent un rôle dans la synthèse de produits naturels tels que la vitamine B1 et la pénicilline . Ils sont également impliqués dans l’étude des voies métaboliques et des interactions enzymatiques.

Pharmacologie

Pharmacologiquement, les dérivés du thiazole font partie de la structure de divers médicaments, y compris ceux utilisés pour traiter le VIH/SIDA, le cancer et les maladies inflammatoires . La recherche continue d’explorer leur potentiel en matière de conception et de découverte de médicaments.

Chimie analytique

En chimie analytique, les dérivés de l’acide 5-(thiazol-2-yl)picolinique peuvent être utilisés pour développer des sondes fluorescentes pour la détection d’analytes . Ces sondes offrent une spécificité et une réponse rapide, qui sont essentielles pour diverses applications analytiques.

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to interact with various biological targets such as dna and topoisomerase ii .

Mode of Action

It is known that thiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Molecules containing a thiazole ring may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Result of Action

It is known that thiazole derivatives can cause dna double-strand breaks, leading to cell death .

Analyse Biochimique

Biochemical Properties

5-(Thiazol-2-yl)pyridine-2-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, thereby affecting cellular redox balance and protecting cells from oxidative damage.

Cellular Effects

The effects of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 5-(Thiazol-2-yl)pyridine-2-carboxylic acid can modulate the expression of genes related to apoptosis, cell cycle regulation, and metabolic processes, thereby impacting overall cell function and viability .

Molecular Mechanism

At the molecular level, 5-(Thiazol-2-yl)pyridine-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For example, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . This inhibition can lead to changes in downstream signaling events, ultimately affecting cellular responses. Additionally, 5-(Thiazol-2-yl)pyridine-2-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-(Thiazol-2-yl)pyridine-2-carboxylic acid is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to changes in its biological activity and efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid in animal models are dose-dependent. At lower doses, the compound has been shown to exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

5-(Thiazol-2-yl)pyridine-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby influencing cellular energy production and metabolic homeostasis . These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, such as SLC22A1 . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity. For example, mitochondrial localization of the compound can enhance its effects on cellular energy metabolism and oxidative stress responses.

Propriétés

IUPAC Name |

5-(1,3-thiazol-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-2-1-6(5-11-7)8-10-3-4-14-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXFCAVXHLKGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=NC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

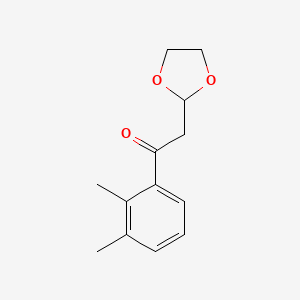

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B1400203.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-isocyanoacetamide](/img/structure/B1400205.png)

![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)